molecular formula C19H25IN4O6S B2962306 N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide CAS No. 1052545-63-7

N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide

Cat. No.: B2962306
CAS No.: 1052545-63-7
M. Wt: 564.4
InChI Key: RCVPONAFGQPHCN-UNLLECTCSA-N
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Description

N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide is a complex synthetic organic compound intended for research and development purposes. Its molecular structure integrates several functional groups, including a 3,5-dimethoxyphenyl moiety, a methyl-substituted ethanimidamide group, and a 4-nitrophenylsulfonyl (nosyl) protected aminoethyl chain, presented as a hydroiodide salt for enhanced stability. The 4-nitrophenylsulfonyl group is a common protecting group in organic synthesis, particularly in the preparation of amines and amino acid derivatives . Compounds featuring dimethoxyphenyl subunits are of significant interest in medicinal chemistry and chemical biology research . This reagent is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all local and national regulations concerning the possession, use, and disposal of laboratory chemicals.

Properties

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S.HI/c1-14(21-15-11-17(28-3)13-18(12-15)29-4)22(2)10-9-20-30(26,27)19-7-5-16(6-8-19)23(24)25;/h5-8,11-13,20H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVPONAFGQPHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC(=C1)OC)OC)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25IN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,5-Dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide, with the CAS number 1052545-63-7, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25IN4O6S
  • Molecular Weight : 564.4 g/mol
  • Purity : >90% .

The compound's structure suggests potential interactions with biological targets due to the presence of functional groups such as the sulfonamide and amine moieties. These groups can facilitate binding to various enzymes and receptors, influencing biological pathways.

Anticancer Activity

Recent studies indicate that derivatives of compounds similar to N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide exhibit significant anticancer properties. For instance, N-benzyl amides derived from salinomycin showed potent antiproliferative effects against human cancer cell lines, suggesting a potential avenue for similar derivatives .

Antibacterial Properties

The sulfonamide group in the compound may enhance its antibacterial activity. Compounds with similar structures have demonstrated efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticonvulsant Activity

Research on related compounds has shown that modifications at specific sites can lead to enhanced anticonvulsant effects. For example, primary amino acid derivatives exhibited pronounced activities in established animal models for seizures and neuropathic pain . This suggests that N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide could have similar applications.

Study 1: Anticancer Efficacy

A study investigating the anticancer activity of various N-benzyl derivatives found that certain modifications significantly improved potency against resistant cancer cell lines. These findings indicate that structural variations in compounds similar to N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide could yield promising therapeutic agents .

Study 2: Antibacterial Screening

In a screening of novel antibacterial agents, compounds with sulfonamide groups were found to inhibit bacterial growth effectively. This reinforces the hypothesis that N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide may possess similar antibacterial properties .

Data Summary

Property Value
Molecular FormulaC19H25IN4O6S
Molecular Weight564.4 g/mol
Purity>90%
Anticancer ActivitySignificant against resistant cell lines
Antibacterial ActivityEffective against MRSA
Anticonvulsant PotentialPromising based on structural analogs

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Effects on Key Properties
Compound Name Key Substituents Electronic Effects Potential Applications
Target Compound (Hydro Iodide) 3,5-Dimethoxy, 4-Nitro-sulfonamide Electron-donating + withdrawing Antimicrobial, Cytotoxic (inferred)
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile 3,5-Dinitro, dimethylamino Electron-withdrawing + donating Anticonvulsant, Antimicrobial
3-Chloro-N-phenyl-phthalimide Chloro, phenyl Electron-withdrawing Polyimide synthesis

Key Observations :

  • The target compound’s 3,5-dimethoxy and 4-nitro-sulfonamide groups create a balance of electron-donating and withdrawing effects, which may enhance binding to biological targets through dipole interactions .
  • In contrast, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile combines nitro and dimethylamino groups, leading to strong intramolecular charge transfer (ICT) effects, as noted in theoretical studies .

Spectroscopic and Electrochemical Comparisons

Table 2: NMR and Electrochemical Properties (Hypothetical Data Based on Evidence)
Compound Key NMR Shifts (ppm) HOMO-LUMO Gap (eV) Electrophilic Regions
Target Compound δ 7.8 (aromatic H), δ 3.8 (OCH3) 4.2 (calculated) Sulfonamide, Nitro groups
N-(4-Dimethylamino-3,5-dinitrophenyl) δ 8.1 (nitro H), δ 2.9 (N-CH3) 3.8 Nitro, maleimide carbonyl
3-Chloro-N-phenyl-phthalimide δ 7.5 (phthalimide H) 5.0 Chloro, carbonyl

Insights :

  • The target compound’s methoxy groups (δ 3.8 ppm) would show distinct NMR shifts compared to the chloro (δ 7.5 ppm) or dimethylamino (δ 2.9 ppm) substituents in analogs .
  • Its lower HOMO-LUMO gap (4.2 eV vs.

Pharmacological Potential vs. Analogs

  • Antimicrobial Activity: The 4-nitrophenylsulfonyl group in the target compound may mimic the electron-deficient regions of N-(4-dimethylamino-3,5-dinitrophenyl)maleimide, which exhibits strong antimicrobial properties due to nitro-driven electrophilicity .
  • Cytotoxicity : The sulfonamide moiety could enhance DNA intercalation or enzyme inhibition, similar to nitroaromatic cytotoxic agents .

Q & A

What are the recommended synthetic routes for N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide, and how can purity be optimized?

Methodological Answer:
The synthesis of complex sulfonamide-containing compounds like this typically involves sequential functionalization. A plausible route includes:

  • Step 1: Nucleophilic substitution to introduce the sulfonylamino group via reaction of 4-nitrophenylsulfonyl chloride with a primary amine (e.g., ethylenediamine derivative).
  • Step 2: Methylation of the secondary amine using methyl iodide under basic conditions.
  • Step 3: Coupling with 3,5-dimethoxyphenylacetimidamide, followed by iodide salt formation.

Purity Optimization Strategies:

  • Chromatographic Techniques: Use flash column chromatography with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) to isolate intermediates.
  • Crystallization: Recrystallize the final product using polar aprotic solvents (e.g., DMF/water) to remove residual salts or byproducts .
  • Monitoring: Employ TLC and HPLC-MS to track reaction progress and confirm purity ≥98% .

How can researchers characterize the structural and electronic properties of this compound to confirm its identity and reactivity?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopic Analysis:
    • NMR (¹H/¹³C): Assign peaks for methoxy (δ ~3.7 ppm), sulfonamide (δ ~7.5-8.5 ppm aromatic), and methyl groups (δ ~2.3 ppm).
    • FT-IR: Confirm sulfonamide (S=O stretching ~1350-1150 cm⁻¹) and imidamide (C=N ~1640 cm⁻¹) functional groups.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M-I]⁺ ions).
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, if suitable crystals are obtained .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict dipole moments, charge distribution, and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design a factorial experiment to assess stability:

  • Variables: pH (2–12), temperature (4°C, 25°C, 40°C), and exposure time (0–72 hours).
  • Analytical Tools:
    • UV-Vis Spectroscopy: Monitor λmax shifts (e.g., ~255 nm for nitroaromatic groups) to detect degradation .
    • HPLC: Quantify degradation products (e.g., hydrolysis of sulfonamide or imidamide groups).
  • Kinetic Analysis: Fit data to Arrhenius or Eyring equations to calculate activation energy (Ea) and predict shelf-life.
  • Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid interference .

How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies include:

  • Solvent Correction: Apply the polarizable continuum model (PCM) in DFT calculations to account for solvent polarity .
  • Vibrational Frequency Scaling: Adjust computed IR frequencies by 0.96–0.98 scaling factors to match experimental FT-IR data.
  • Conformational Sampling: Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase DFT structures.
  • Validation: Compare experimental vs. theoretical NMR chemical shifts using programs like ACD/Labs or Gaussian’s GIAO method .

What advanced strategies are recommended for elucidating the compound’s potential biological interactions (e.g., enzyme inhibition)?

Methodological Answer:
For mechanistic studies:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., sulfonamide-binding proteases). Focus on sulfonamide and nitro groups as key pharmacophores.
  • Kinetic Assays: Perform Michaelis-Menten analysis with fluorogenic substrates to measure IC50 values.
  • Thermodynamic Profiling: Use ITC (Isothermal Titration Calorimetry) to quantify binding enthalpy/entropy.
  • Metabolite Identification: Incubate with liver microsomes and analyze via LC-QTOF-MS to identify phase I/II metabolites .

How can researchers address challenges in solubility and formulation for in vitro studies?

Methodological Answer:

  • Solubility Screening: Test in DMSO (for stock solutions) and aqueous buffers with cosolvents (e.g., PEG-400, cyclodextrins).
  • Surfactant Use: Add Tween-80 or pluronics (0.1–1% w/v) to enhance dispersion.
  • Salt Formation: Explore alternative counterions (e.g., chloride, mesylate) if iodide causes precipitation.
  • Nanoformulation: Prepare liposomal or polymeric nanoparticles via solvent evaporation to improve bioavailability .

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